molecular formula C7H13ClN2O B8016896 Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride

Cat. No.: B8016896
M. Wt: 176.64 g/mol
InChI Key: FVYPNOPQZDFIQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

Mechanism of Action

The mechanism of action of octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolopyridine derivatives such as pyrrolo[1,2-a]pyrazines and pyrrolo[3,4-b]pyridines .

Uniqueness

Octahydro-1H-pyrrolo[3,4-c]pyridin-1-one hydrochloride is unique due to its specific structural features and the range of biological activities it exhibits. Compared to other similar compounds, it has shown promising results in preliminary studies, making it a compound of interest for further research .

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,4-c]pyridin-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O.ClH/c10-7-6-1-2-8-3-5(6)4-9-7;/h5-6,8H,1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYPNOPQZDFIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C(=O)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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